

Comparative Docking Analysis of Pyrimidinol Derivatives Across Key Protein Active Sites

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Compound of Interest

Compound Name: 2-Amino-5-iodo-6-methyl-4-pyrimidinol

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A comprehensive guide for researchers and drug development professionals on the binding efficiencies and interaction patterns of pyrimidinol derivatives with various protein targets.

This guide provides a comparative analysis of recent docking studies on pyrimidinol derivatives, offering insights into their potential as inhibitors for a range of protein active sites implicated in diseases such as cancer, diabetes, and neurodegenerative disorders. By summarizing key quantitative data and detailing experimental methodologies, this document serves as a valuable resource for scientists engaged in drug discovery and development.

Quantitative Docking Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various pyrimidinol derivatives against a panel of protein targets as reported in recent literature. These values provide a quantitative basis for comparing the potential efficacy of different derivatives.

Table 1: Binding Energies of Pyrimidinol Derivatives Against Various Protein Targets

Derivative/Compound	Target Protein	Binding Energy (kcal/mol)	Reference
Compound 8	EGFR-kinase (5Q4)	-8.23	[1]
Compound 14	EGFR-kinase (5Q4)	-7.98	[1]
Co-crystalized ligand	COVID-19 Mpro	-7.5	[2]
Compound 4c	Cyclin-Dependent Kinase 2 (1HCK)	-7.9	[3][4]
Compound 4a	Cyclin-Dependent Kinase 2 (1HCK)	-7.7	[3][4]
Compound 4h	Cyclin-Dependent Kinase 2 (1HCK)	-7.5	[3][4]
Compound 4b	Cyclin-Dependent Kinase 2 (1HCK)	-7.4	[3][4]
Compound PY4	COX-1	-6.081	[5]
Compound PY5	COX-2	-8.602	[5]

Table 2: In Vitro Inhibition Data for Pyrimidinol Derivatives

Derivative/Compound	Target Enzyme(s)	IC50 / Ki Values	Reference
Synthesized pyrimidine derivatives	hCA I	Ki: 39.16 ± 7.70– 144.62 ± 26.98 nM	[6][7]
Synthesized pyrimidine derivatives	hCA II	Ki: 18.21 ± 3.66– 136.35 ± 21.48 nM	[6][7]
Synthesized pyrimidine derivatives	AChE	Ki: 33.15 ± 4.85– 52.98 ± 19.86 nM	[6][7]
Synthesized pyrimidine derivatives	BChE	Ki: 31.96 ± 8.24– 69.57 ± 21.27 nM	[6][7]
Synthesized pyrimidine derivatives	α-glycosidase	Ki: 17.37 ± 1.11– 253.88 ± 39.91 nM	[6][7]
Synthesized pyrimidine derivatives	Aldose Reductase (AR)	Ki: 648.82 ± 53.74– 1902.58 ± 98.90 nM	[6][7]
Pyrimidine (a)	Glutathione Reductase (GR)	IC50: 0.968 μM	[8]
4-amino-2-chloropyrimidine (b)	Glutathione Reductase (GR)	IC50: 0.377 μM	[8]
4-amino-6-chloropyrimidine (c)	Glutathione Reductase (GR)	IC50: 0.374 μM	[8]
4-amino-2,6-dichloropyrimidine (d)	Glutathione Reductase (GR)	IC50: 0.390 μM	[8]
4-amino-2-chloropyrimidine	Glutathione S-Transferase (GST)	Ki: 0.047 ± 0.0015 μM	[9]
Compound 95	EGFR triple mutant	IC50: 0.2 ± 0.01 μM	[10]
Compound 7c, 7d, 7e	SARS-CoV-2 Mpro	Promising antiviral activity with low IC50 values	[2]

Compound 4G	Antioxidant (DPPH assay)	IC50: 98.5µg/ml	[3] [4]
Compound 4B	Antioxidant (DPPH assay)	IC50: 117.8 µg/ml	[3] [4]
Compound (9)	Soybean Lipoxygenase	IC50 = 1.1 µM	[11]
Compound (5)	Soybean Lipoxygenase	IC50 = 10.7 µM	[11]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are summaries of the typical experimental protocols.

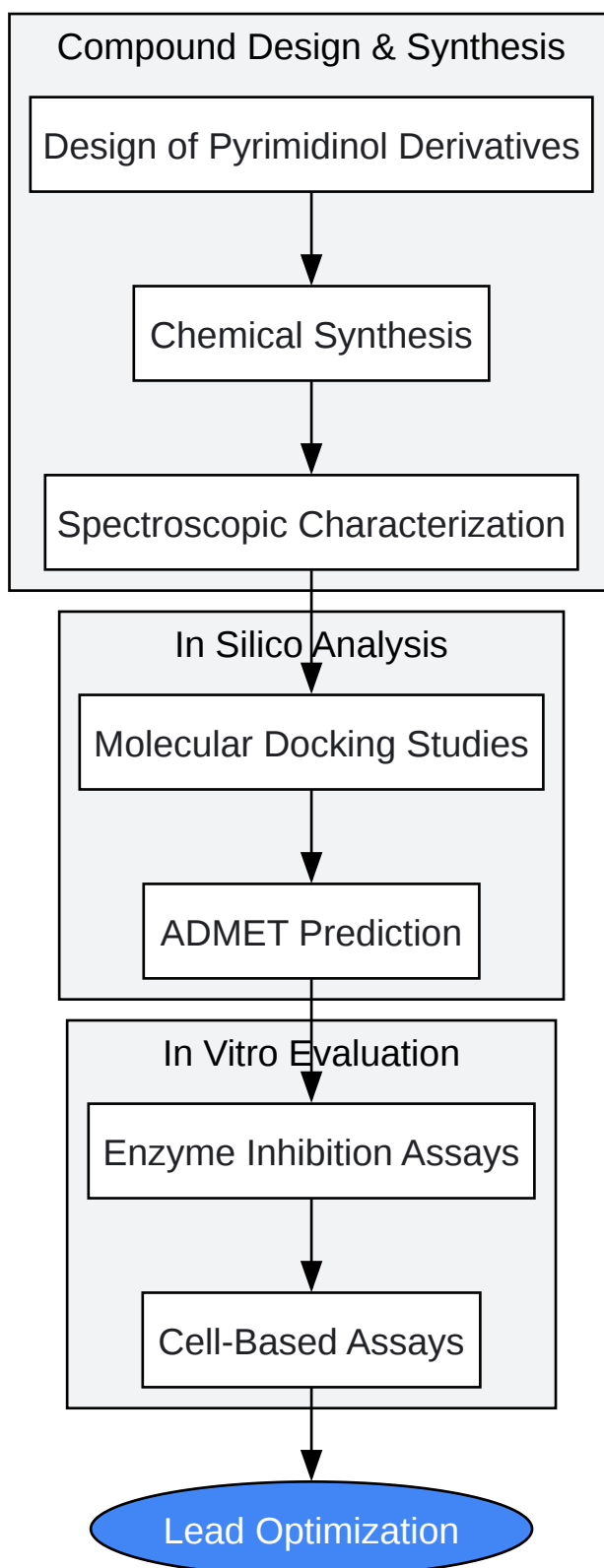
General Molecular Docking Protocol:

- **Ligand Preparation:** The 3D structures of the pyrimidinol derivatives are typically drawn using software like ChemDraw and optimized.[\[3\]](#)[\[12\]](#) Energy minimization is performed using tools like the Molecular Operating Environment (MOE) or LigPrep.[\[5\]](#)[\[12\]](#)
- **Protein Preparation:** The X-ray crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, adding hydrogen atoms, and minimizing their energy using modules like the Protein Preparation Wizard in Schrödinger.[\[5\]](#)
- **Docking Simulation:** Software such as AutoDock Vina or Glide is used to perform the docking calculations.[\[2\]](#)[\[5\]](#) The active site of the protein is defined, and the ligands are docked into this site. The docking poses are then scored based on their binding energy.[\[5\]](#) The accuracy of the docking protocol is often validated by redocking the co-crystallized ligand and ensuring the Root Mean Square Deviation (RMSD) is below a certain threshold (e.g., <2 Å).[\[2\]](#)

Logical and Pathway Relationships

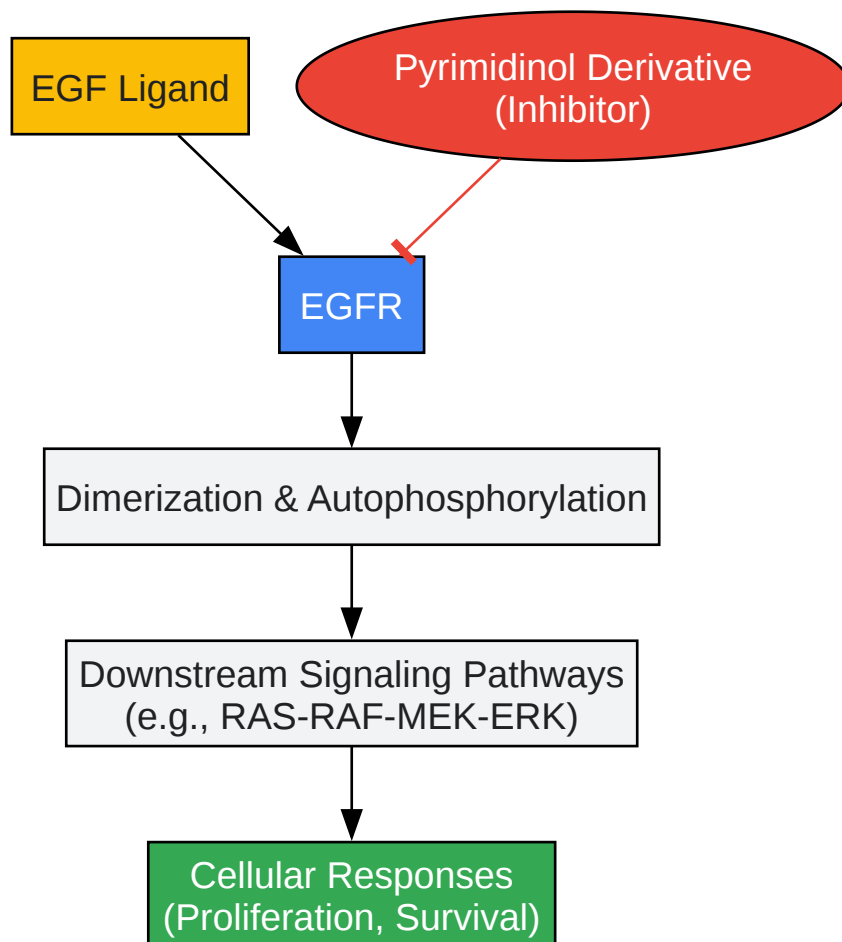
The following diagrams illustrate the logical flow of a typical drug discovery workflow involving pyrimidinol derivatives and the signaling pathway context for one of the key targets, the

Epidermal Growth Factor Receptor (EGFR).



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Fig. 1: A typical drug discovery workflow for pyrimidinol derivatives.



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Fig. 2: Simplified EGFR signaling pathway and the inhibitory action of pyrimidinol derivatives.

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